molecular formula C11H11BrN2O B597231 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 1252572-62-5

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No. B597231
M. Wt: 267.126
InChI Key: FMGQALJUFCKEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” is a chemical compound with the empirical formula C11H12BrN3O and a molecular weight of 282.14 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” can be represented by the SMILES string COc1ccc(cc1)-n2nc(C)c(Br)c2N . The InChI key for this compound is GAVHWSKSXJVVCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Pyrazole Compounds in Medicinal Chemistry

Pyrrole, a similar compound to pyrazole, is known as a biologically active scaffold possessing diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of the base compound with other reagents. For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol was treated with sodium hydride/methyl iodide to yield a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole . The reaction was carried out in alkaline medium and the product was obtained in good yield .

Potential Applications

While specific applications for “4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole” were not found, bromo(hetero)arenes, which this compound is a type of, are valuable starting materials for further functionalization, for instance via metalation reactions or transition-metal-catalyzed cross-coupling reactions . With an OH- or OR function in ortho-position to the bromo atom, such (hetero)arenes can be considered as potential precursors for condensed systems involving a ring-oxygen atom .

properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-11(12)7-14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQALJUFCKEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682051
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

CAS RN

1252572-62-5
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.